

2-(3-Chlorophenyl)ethanimidamide PubChem CID and InChIKey

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethanimidamide

CAS No.: 55154-89-7

Cat. No.: B1627729

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Technical Guide: 2-(3-Chlorophenyl)ethanimidamide Executive Summary & Identification

2-(3-Chlorophenyl)ethanimidamide (also known as 3-chlorophenylacetamidine) is a critical amidine building block used primarily in the synthesis of nitrogen-containing heterocycles. Due to the inherent instability and hygroscopicity of free-base amidines, this compound is almost exclusively manufactured, stored, and utilized as its hydrochloride salt.

This guide focuses on the hydrochloride form, providing the necessary data for identification, synthesis, and downstream application in medicinal chemistry, specifically for the generation of imidazole and pyrimidine scaffolds.

Chemical Identity Datasheet

Parameter	Data
Chemical Name	2-(3-Chlorophenyl)ethanimidamide hydrochloride
Synonyms	3-Chlorophenylacetamidine HCl; m-Chlorobenzylamidine HCl
CAS Number	6487-96-3 (Hydrochloride)
PubChem CID	17221603 (Hydrochloride)
Molecular Formula	C ₈ H ₁₀ Cl ₂ N ₂ (Salt) / C ₈ H ₉ ClN ₂ (Free Base)
Molecular Weight	205.08 g/mol (Salt)
InChIKey (Free Base)	SBUJHOSFUBQWQM-UHFFFAOYSA-N
SMILES (Free Base)	NC(=N)Cc1cccc(Cl)c1
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, ethanol; Insoluble in diethyl ether

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Critical Handling Note: Amidines are strong bases (pKa ~12). The free base liberates ammonia upon decomposition and absorbs CO₂ from the air to form carbonates. Always handle as the HCl salt and only liberate the free base in situ during reaction if absolutely necessary.

Synthetic Methodology: The Pinner Reaction

The industrial and laboratory standard for synthesizing **2-(3-chlorophenyl)ethanimidamide** is the Pinner Reaction. This two-step sequence converts a nitrile to an amidine via an imidate ester intermediate.

Reaction Mechanism & Protocol

The synthesis requires strictly anhydrous conditions during the first step to prevent hydrolysis of the imidate back to the amide or ester.

Step 1: Formation of the Imidate Ester (Pinner Salt)

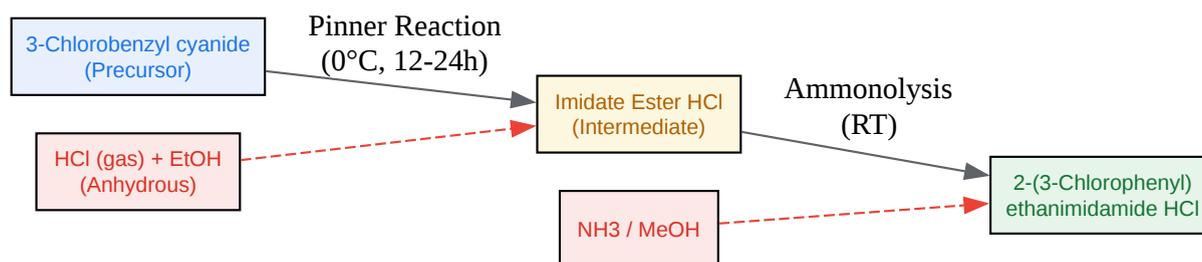
- Precursor: 3-Chlorobenzyl cyanide (3-Chlorophenylacetonitrile).
- Reagents: Anhydrous HCl gas, Absolute Ethanol (or Methanol).
- Conditions: 0°C to Room Temperature, exclusion of moisture.

Step 2: Ammonolysis to Amidine

- Reagents: Ammonia (NH₃) in Methanol/Ethanol.
- Conditions: Mild heating or room temperature.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from the nitrile precursor to the final amidine salt.



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Figure 1: Step-wise Pinner synthesis of **2-(3-chlorophenyl)ethanimidamide** hydrochloride.

Detailed Experimental Protocol

- Imidate Formation: Dissolve 3-chlorobenzyl cyanide (1.0 eq) in absolute ethanol (5.0 eq). Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins). Seal the vessel and stir at 0–5°C for 24 hours.

- Checkpoint: The imidate hydrochloride often precipitates as a white solid. If not, precipitate with dry diethyl ether.
- Ammonolysis: Resuspend the imidate salt in anhydrous methanol. Treat with 7N NH₃ in methanol (3.0 eq). Stir at room temperature for 12–18 hours.
- Purification: Concentrate the solvent. Recrystallize the residue from Isopropanol/Ethanol to yield the pure amidine hydrochloride.

Applications in Drug Discovery

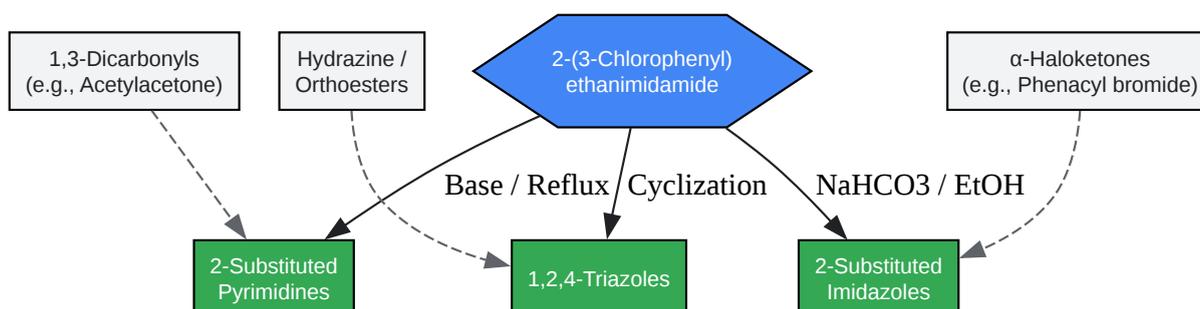
The **2-(3-chlorophenyl)ethanimidamide** moiety acts as a bioisostere for guanidines and serves as a crucial "C-C-N" binucleophile for constructing heterocycles. The 3-chlorophenyl group provides lipophilic bulk and metabolic stability (blocking para-oxidation).

Heterocycle Construction

The amidine nitrogen atoms are nucleophilic. By reacting with electrophiles (specifically 1,2- or 1,3-biselectrophiles), researchers can rapidly access diverse pharmacophores.

- Pathway A (Pyrimidines): Condensation with 1,3-dicarbonyls (e.g., malonates, acetylacetone).
- Pathway B (Imidazoles): Condensation with α -haloketones under basic conditions.

Reaction Pathways Diagram



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Figure 2: Divergent synthesis of bioactive heterocycles using the amidine core.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical profile should be observed for the Hydrochloride Salt.

Technique	Expected Signal / Observation
¹ H NMR (DMSO-d ₆)	δ 3.8–4.0 ppm: Singlet (2H) corresponding to the benzylic -CH ₂ -. δ 7.3–7.6 ppm: Multiplet (4H) for the 3-chlorophenyl aromatic protons. δ 8.8–9.4 ppm: Broad singlets (3H/1H) for the amidine NH/NH ₂ ⁺ protons (exchangeable with D ₂ O).
LC-MS (ESI+)	m/z = 169.1 / 171.1 [M+H] ⁺ (Free base mass observed). Characteristic 3:1 Chlorine isotope pattern.
Melting Point	Typically 145–150°C (Decomposes). Sharp range indicates high purity.
Solubility Check	Should dissolve clear in water. Turbidity suggests presence of the free base or regeneration of the nitrile precursor.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17221603, **2-(3-Chlorophenyl)ethanimidamide** hydrochloride. Retrieved February 15, 2026 from [[Link](#)].
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- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
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Phone: (601) 213-4426
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